molecular formula C21H26FN5O2S B2749801 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea CAS No. 921875-80-1

1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea

Cat. No.: B2749801
CAS No.: 921875-80-1
M. Wt: 431.53
InChI Key: JFTAHJFVVQVGOE-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s pharmacological potential has been explored, particularly in the context of drug development for treating various diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Coupling Reactions: The final coupling of the cyclopentyl group and the thiazole-piperazine intermediate is achieved through urea formation reactions, typically using reagents like isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
  • 1-Cyclopentyl-3-(4-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Uniqueness

1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution may enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

1-cyclopentyl-3-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2S/c22-17-7-3-4-8-18(17)26-9-11-27(12-10-26)19(28)13-16-14-30-21(24-16)25-20(29)23-15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAHJFVVQVGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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